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Compound of Interest

Compound Name: Lisavanbulin

Cat. No.: B1194490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for Lisavanbulin
(BAL101553), a novel microtubule-targeting agent, with standard-of-care and emerging

therapies for newly diagnosed O6-methylguanine-DNA methyltransferase (MGMT) promoter

unmethylated and recurrent glioblastoma. Data is presented to facilitate an objective evaluation

of Lisavanbulin's performance, supported by detailed experimental protocols and a

visualization of its mechanism of action.

Mechanism of Action: Targeting the Mitotic Spindle
Lisavanbulin is a prodrug that is converted in the body to its active form, avanbulin

(BAL27862). Avanbulin functions as a microtubule destabilizer by binding to the colchicine site

on tubulin. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint

(SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation

during mitosis. Prolonged activation of the SAC in cancer cells leads to mitotic catastrophe and

subsequent apoptotic cell death. A key feature of Lisavanbulin is its ability to cross the blood-

brain barrier, a significant advantage for treating brain tumors like glioblastoma.
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Lisavanbulin's Mechanism of Action

Comparative Efficacy in Glioblastoma Clinical Trials
The following tables summarize the efficacy data from key clinical trials of Lisavanbulin and

standard-of-care treatments for newly diagnosed MGMT unmethylated and recurrent

glioblastoma.

Table 1: Efficacy in Newly Diagnosed MGMT Promoter Unmethylated Glioblastoma

Treatment
Regimen

Trial
Identifier

N

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Objective
Response
Rate (ORR)

Lisavanbulin

+

Radiotherapy

ABTC1601

(NCT032502

99)

26 12.8 months 7.7 months Not Reported

Temozolomid

e +

Radiotherapy

(Stupp

Protocol)

EORTC

26981/22981

/ NCIC CE.3

60 12.7 months Not Reported Not Reported

Radiotherapy

Alone

EORTC

26981/22981

/ NCIC CE.3

54 11.8 months Not Reported Not Reported
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Table 2: Efficacy in Recurrent Glioblastoma

Treatment
Regimen

Trial
Identifier/St
udy

N

Median
Overall
Survival
(OS)

6-Month
Progressio
n-Free
Survival
(PFS6)

Objective
Response
Rate (ORR)

Lisavanbulin

(Oral)

NCT0249080

0 (Phase 2a,

EB1-positive)

9 (evaluable) Not Reported Not Reported

11.1% (1

Partial

Response)

Lisavanbulin

(IV)

NCT0289536

0 (Phase 2a)
12 Not Reported Not Reported

8.3% (1

Partial

Response)

Bevacizumab

(Single

Agent)

BRAIN

(NCT003451

63)

85 9.2 months 42.6% 28.2%

Lomustine

(Single

Agent)

EORTC

26101

(NCT012909

39)

149 8.6 months Not Reported Not Reported

Bevacizumab

+ Lomustine

EORTC

26101

(NCT012909

39)

288 9.1 months Not Reported Not Reported

Comparative Safety Profiles
Table 3: Key Grade 3/4 Adverse Events in Glioblastoma Clinical Trials
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Treatment Regimen Trial Identifier
Key Grade 3/4 Adverse
Events

Lisavanbulin + Radiotherapy ABTC1601 (NCT03250299)

Aseptic meningoencephalitis,

hypertension, seizure,

cognitive disturbance, cerebral

edema, hyponatremia,

lymphopenia.[1]

Temozolomide + Radiotherapy

(Stupp Protocol)

EORTC 26981/22981 / NCIC

CE.3
Hematologic toxicities.

Lisavanbulin (IV) NCT02895360 (Phase 2a)

Four Grade 3/4 adverse

events were reported, but not

specified in the provided

abstract.[2]

Bevacizumab (Single Agent) BRAIN (NCT00345163) Hypertension, convulsion.

Bevacizumab + Lomustine
EORTC 26101

(NCT01290939)

Hematologic toxicities were

more frequent in the

combination arm.

Detailed Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is essential for a

nuanced comparison of their outcomes.

Lisavanbulin Clinical Trials
1. ABTC1601 (NCT03250299): Lisavanbulin with Radiation in Newly Diagnosed MGMT

Unmethylated Glioblastoma[3][4]

Study Design: A multicenter, open-label, phase 1 dose-escalation study.

Patient Population: Adults with newly diagnosed, histologically confirmed MGMT promoter

unmethylated glioblastoma.

Treatment Regimen:
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Oral Lisavanbulin administered daily for 6 weeks.

Concurrent standard radiotherapy (60 Gy in 30 fractions over 6 weeks).

A 4-week rest period followed the treatment phase.

Primary Objective: To determine the maximum tolerated dose (MTD) of Lisavanbulin in

combination with radiation therapy.

Key Inclusion Criteria:

Histologically proven newly diagnosed glioblastoma.

MGMT promoter unmethylated status.

Recovery from the immediate post-operative period.

Key Exclusion Criteria:

Prior radiation therapy or chemotherapy for glioblastoma.

2. NCT02490800: Oral Lisavanbulin in Recurrent Glioblastoma[2][3][5]

Study Design: A phase 1/2a, open-label, dose-escalation and expansion study.

Patient Population: Adults with recurrent or progressive glioblastoma or other high-grade

gliomas who have failed standard therapy. The phase 2a portion focused on patients with

EB1-positive tumors.

Treatment Regimen: Oral Lisavanbulin administered once daily in 28-day cycles.

Primary Objectives:

Phase 1: To determine the MTD of oral Lisavanbulin.

Phase 2a: To assess the anti-tumor activity of oral Lisavanbulin in patients with EB1-

positive recurrent glioblastoma.

Key Inclusion Criteria:
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Recurrent or progressive glioblastoma or high-grade glioma.

Failure of standard therapy.

Phase 2a: EB1-positive tumor tissue.

Key Exclusion Criteria:

Requirement for >6 mg/day of dexamethasone.

Symptomatic brain metastases in patients with solid tumors.

Peripheral neuropathy ≥ Grade 2.

Comparator Clinical Trials
1. EORTC 26981/22981 / NCIC CE.3 (Stupp Protocol): Temozolomide with Radiation in Newly

Diagnosed Glioblastoma

Study Design: A randomized, multicenter, open-label, phase 3 trial.

Patient Population: Adults with newly diagnosed, histologically confirmed glioblastoma.

Treatment Regimens:

Arm 1 (Radiotherapy alone): 60 Gy of fractionated radiotherapy in 2 Gy daily fractions over

6 weeks.

Arm 2 (Stupp Protocol): The same radiotherapy regimen with concomitant daily oral

temozolomide (75 mg/m²), followed by six cycles of adjuvant oral temozolomide (150-200

mg/m² for 5 days every 28 days).[6][7][8]

Primary Objective: To compare overall survival between the two treatment arms.

Key Inclusion Criteria:

Newly diagnosed, histologically confirmed glioblastoma.

Age 18-70 years.
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WHO performance status of 0-2.

Key Exclusion Criteria:

Prior chemotherapy or radiotherapy for glioblastoma.

2. BRAIN (NCT00345163): Bevacizumab in Recurrent Glioblastoma

Study Design: A phase 2, multicenter, open-label, non-comparative trial.

Patient Population: Adults with recurrent glioblastoma.

Treatment Regimen: Intravenous bevacizumab (10 mg/kg) every 2 weeks.

Primary Objectives: To evaluate the 6-month progression-free survival and objective

response rate.

Key Inclusion Criteria:

Recurrent glioblastoma.

Prior treatment with temozolomide and radiation.

Key Exclusion Criteria:

Clinically significant cardiovascular disease.

Inadequately controlled hypertension.

3. EORTC 26101 (NCT01290939): Bevacizumab and Lomustine in Recurrent Glioblastoma[9]

Study Design: A randomized, open-label, phase 3 trial.

Patient Population: Adults with the first recurrence of glioblastoma.

Treatment Regimens:

Arm 1 (Combination): Lomustine (90 mg/m² orally every 6 weeks) and bevacizumab (10

mg/kg intravenously every 2 weeks).[9]
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Arm 2 (Lomustine alone): Lomustine (110 mg/m² orally every 6 weeks).[9]

Primary Objective: To compare overall survival between the two treatment arms.

Key Inclusion Criteria:

First recurrence of glioblastoma.

Prior chemoradiation with temozolomide.

Key Exclusion Criteria:

Prior treatment with bevacizumab or lomustine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Centrosome and spindle assembly checkpoint loss leads to neural apoptosis and reduced
brain size - PMC [pmc.ncbi.nlm.nih.gov]

2. tandfonline.com [tandfonline.com]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. Spindle checkpoint - Wikipedia [en.wikipedia.org]

5. Eligibility criteria - SonoFirst [sonofirst-trial.eu]

6. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]

7. A randomized phase II trial of standard dose bevacizumab versus low dose bevacizumab
plus lomustine (CCNU) in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

9. mdpi.com [mdpi.com]

To cite this document: BenchChem. [A Comparative Analysis of Lisavanbulin Clinical Trials in
Glioblastoma]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.mdpi.com/2072-6694/12/8/2161
https://www.benchchem.com/product/b1194490?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5412557/
https://www.tandfonline.com/doi/full/10.2217/fon-2021-0435
https://clinicaltrials.gov/study/NCT00006353
https://en.wikipedia.org/wiki/Spindle_checkpoint
https://sonofirst-trial.eu/en/eligibility-criteria/
https://www.eviq.org.au/medical-oncology/neurological/glioma/3363-glioblastoma-recurrent-lomustine-110mg-m2
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021605/
https://cdn.clinicaltrials.gov/large-docs/80/NCT05163080/Prot_SAP_000.pdf
https://www.mdpi.com/2072-6694/12/8/2161
https://www.benchchem.com/product/b1194490#cross-study-comparison-of-lisavanbulin-clinical-trial-outcomes
https://www.benchchem.com/product/b1194490#cross-study-comparison-of-lisavanbulin-clinical-trial-outcomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1194490#cross-study-comparison-of-lisavanbulin-
clinical-trial-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1194490#cross-study-comparison-of-lisavanbulin-clinical-trial-outcomes
https://www.benchchem.com/product/b1194490#cross-study-comparison-of-lisavanbulin-clinical-trial-outcomes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1194490?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

